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An In-depth Technical Guide to the ONO Compound Series

Introduction
The "ONO" designation for a compound series signifies its origin from the research and

development pipeline of Ono Pharmaceutical Co., Ltd., a Japanese pharmaceutical company.

[1] This nomenclature is applied across a diverse range of therapeutic agents targeting various

diseases, rather than indicating a specific, structurally related chemical series. Ono

Pharmaceutical focuses its research and development efforts on several key therapeutic areas,

including oncology, immunology, neurology, and other specialty fields with high unmet medical

needs.[2][3] This guide provides a technical literature review of selected ONO compounds,

summarizing their mechanisms of action, quantitative data, and experimental methodologies.

ONO-4641 (Ceralifimod)
Overview: ONO-4641, also known as Ceralifimod, is a selective agonist of the sphingosine-1-

phosphate (S1P) receptors 1 and 5.[4][5] It has been investigated as a potential treatment for

autoimmune diseases, most notably relapsing-remitting multiple sclerosis.[5][6]

Mechanism of Action: ONO-4641 functions by modulating the S1P signaling pathway. By acting

as an agonist on S1P1 receptors on lymphocytes, it induces their internalization and

degradation, leading to a functional antagonism. This prevents the egress of lymphocytes from

lymph nodes, thereby reducing their infiltration into the central nervous system, which is a key

pathological feature of multiple sclerosis.[7][8] Its activity on S1P5 receptors may also play a

role in its therapeutic effects.[4][5]
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Quantitative Data: ONO-4641
Parameter Value

Species/Assay
System

Reference(s)

EC50 (S1P1) 0.0273 nM Human [5][8]

EC50 (S1P5) 0.334 nM Human [5][8]

Ki (S1P1) 0.626 nM Human [8]

Ki (S1P4) 28.8 nM Human [8]

Ki (S1P5) 0.574 nM Human [8]

IC50 (Lymphocyte

reduction)
1.29 ng/mL

Cynomolgus Monkey

(in vivo)
[7]

Experimental Protocols
Competitive Binding Assay: The binding affinity of ONO-4641 to human S1P receptors (S1P1,

S1P2, S1P3, S1P4, S1P5) and rat S1P1 was determined using a competitive binding assay

with [33P]-S1P. Membranes from Chinese hamster ovary-K1 (CHO-K1) cells expressing the

respective receptors were incubated with [33P]-S1P and varying concentrations of ONO-4641.

The concentration of the compound that inhibits 50% of the specific binding of the radioligand

(IC50) was determined, and the inhibition constant (Ki) was calculated.[8]

In Vivo Lymphocyte Reduction Model: The pharmacodynamic effect of ONO-4641 on

peripheral blood lymphocyte counts was assessed in female Lewis rats. The compound was

administered orally at doses of 0.01, 0.03, and 0.1 mg/kg. Blood samples were collected at

various time points post-administration, and lymphocyte counts were determined using an

automated hematology analyzer.[8]
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Caption: ONO-4641 signaling pathway and its effect on lymphocyte trafficking.

ONO-2506 (Arundic Acid)
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Overview: ONO-2506, known as Arundic Acid, is an astrocyte-modulating agent.[9] It has been

investigated for its neuroprotective properties in various central nervous system disorders,

including ischemic stroke, Alzheimer's disease, and epilepsy.[9][10]

Mechanism of Action: The primary mechanism of action of ONO-2506 is the inhibition of S100B

protein synthesis in activated astrocytes.[9] S100B is a calcium-binding protein that, when

overexpressed by reactive astrocytes following brain injury, can be neurotoxic. By reducing

S100B levels, ONO-2506 mitigates neuroinflammation and subsequent neuronal damage.[9]

[11]

Experimental Protocols
Intracerebral Hemorrhage (ICH) Model in Rats: Male Wistar rats are subjected to stereotactic

surgery to induce ICH by injecting collagenase into the left striatum. ONO-2506 (at doses such

as 2 µg/µL) or a vehicle is administered into the left lateral ventricle. Neurological deficits are

assessed using behavioral tests like the ladder rung walking and grip strength tests.

Immunofluorescence analysis is used to measure the levels of S100B, glial fibrillary acidic

protein (GFAP), and CD11b (a marker for microglia and macrophages) in the striatum at

different time points post-ICH.[11][12]

Genetic Animal Model of Absence Epilepsy: The antiepileptic effects of ONO-2506 are

evaluated in a genetic mouse model of absence epilepsy (Cacna1atm2Nobs/tm2Nobs strain).

The dose-dependent effects of the compound on spontaneous epileptic discharges are

determined. Microdialysis in freely moving rats is used to analyze the effects of ONO-2506 on

the release of neurotransmitters such as L-glutamate, D-serine, GABA, and kynurenic acid in

the medial prefrontal cortex.[10]
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Caption: The neuroprotective mechanism of ONO-2506 through inhibition of S100B synthesis.

ONO-8430506
Overview: ONO-8430506 is a novel and potent inhibitor of autotaxin (ATX), also known as

ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[13][14] It has demonstrated

potential as an anti-cancer agent, particularly in enhancing the efficacy of chemotherapy in

breast cancer models.[13][14]

Mechanism of Action: Autotaxin is a secreted enzyme that catalyzes the conversion of

lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid that

signals through G protein-coupled receptors to promote cell proliferation, migration, and

survival, processes that are critical for tumor growth and metastasis. ONO-8430506 inhibits the

enzymatic activity of ATX, leading to reduced LPA levels and subsequent attenuation of LPA-

driven oncogenic signaling.[15]
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Quantitative Data: ONO-8430506
Parameter Value

Species/Assay
System

Reference(s)

IC50 (ATX) 5.1 nM
Recombinant Human

(FS-3 substrate)
[15][16]

IC50 (ATX) 4.5 nM
Recombinant Human

(16:0-LPC substrate)
[15][16]

IC50 (LPA formation) 20-30 nM Human Plasma [15]

Oral Bioavailability

51.6% (Rat), 71.1%

(Dog), 30.8%

(Monkey)

In vivo [16]

Cmax

261 ng/mL (Rat), 1670

ng/mL (Dog), 63

ng/mL (Monkey)

1 mg/kg oral dose [16]

t1/2
3.4 h (Rat), 8.9 h

(Dog), 7.9 h (Monkey)
0.3 mg/kg IV dose [16]

Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay: The inhibitory activity of ONO-8430506 on human

recombinant ATX is measured using two different substrates. In the first assay, a synthetic

fluorescent substrate (FS-3) is used, and the IC50 value is determined by measuring the

reduction in fluorescence. In the second assay, a natural substrate, 16:0-

lysophosphatidylcholine (16:0-LPC), is used, and the amount of choline produced is quantified

to determine the enzyme activity and the IC50 of the inhibitor.[15]

In Vivo Breast Cancer Model: The anti-tumor efficacy of ONO-8430506, alone and in

combination with paclitaxel, is evaluated in a breast cancer mouse model. Tumor growth and

lung metastasis are monitored. Plasma levels of LPA are measured to confirm the in vivo

inhibition of ATX.[14][16]
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Caption: ONO-8430506 inhibits the ATX/LPA signaling pathway.

ONO-7018
Overview: ONO-7018 is an orally bioavailable and selective inhibitor of the mucosa-associated

lymphoid tissue lymphoma translocation protein 1 (MALT1).[17][18] It is being investigated for

the treatment of relapsed or refractory non-Hodgkin's lymphoma (NHL) and chronic

lymphocytic leukemia (CLL).[17][19]

Mechanism of Action: MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM)

signaling complex, which is crucial for the activation of the NF-κB pathway downstream of B-

cell and T-cell receptor stimulation. In certain lymphomas, this pathway is constitutively active,
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promoting cell survival and proliferation. ONO-7018 inhibits the proteolytic activity of MALT1,

thereby blocking NF-κB signaling and inducing apoptosis in cancer cells.[18][20]

Experimental Protocols
Phase 1 Clinical Trial Design: A first-in-human, open-label, multicenter, dose-escalation (Part 1)

and dose-expansion (Part 2) Phase 1 study is being conducted to evaluate the safety,

tolerability, pharmacokinetics, pharmacodynamics, and efficacy of ONO-7018 in patients with

relapsed or refractory NHL or CLL. Patients receive ONO-7018 orally, and the maximum

tolerated dose (MTD) is determined in the dose-escalation phase.[20]
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Caption: ONO-7018 inhibits MALT1, leading to the blockade of NF-κB signaling.

ONO-8055
Overview: ONO-8055 is a novel, highly potent and selective dual agonist for the prostaglandin

E2 (PGE2) receptor subtypes EP2 and EP3.[21][22] It has been investigated for the treatment

of underactive bladder (UAB).[21][23]

Mechanism of Action: ONO-8055 exerts its effects by simultaneously activating EP2 and EP3

receptors. In the lower urinary tract, this dual agonism leads to contraction of the bladder

(detrusor muscle) and relaxation of the urethra, which can improve voiding function in patients

with UAB.[21][22]

Experimental Protocols
In Vitro Receptor Agonism Assay: The agonistic effect of ONO-8055 on EP receptors is studied

in Chinese hamster ovary (CHO) cells expressing the individual human EP receptor subtypes.

Receptor activation is measured by quantifying the increase in intracellular calcium levels or

cyclic adenosine monophosphate (cAMP) production.[21]

In Vivo Underactive Bladder Model: A neurogenic UAB model is created in rats through lumbar

canal stenosis or in cynomolgus monkeys through a surgical procedure mimicking a radical

hysterectomy. The effects of ONO-8055 on bladder and urethral function are evaluated using

awake cystometry and intraurethral perfusion pressure measurements. Parameters such as

bladder capacity, post-void residual urine, and voiding pressure are assessed.[21][23][24]
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Caption: ONO-8055's dual agonism on EP2 and EP3 receptors improves bladder function.

ONO-8711
Overview: ONO-8711 is a potent and selective competitive antagonist of the prostaglandin E2

receptor subtype EP1.[25][26] It has been investigated for its potential in cancer

chemoprevention, particularly in colon, breast, and oral cancers, as well as for the treatment of

neuropathic pain.[25][26][27][28]

Mechanism of Action: Prostaglandin E2 (PGE2), acting through its EP1 receptor, is implicated

in promoting cell proliferation and inflammation, which can contribute to carcinogenesis and

pain signaling. ONO-8711 blocks the EP1 receptor, thereby inhibiting the downstream effects of

PGE2, leading to reduced cell proliferation, induction of apoptosis in cancer cells, and

attenuation of hyperalgesia and allodynia in pain models.[25][26]

Quantitative Data: ONO-8711
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Parameter Value
Species/Assay
System

Reference(s)

pKi 9.2 Human EP1 Receptor [29]

pKi 8.8 Mouse EP1 Receptor [29]

Experimental Protocols
Chemically-Induced Carcinogenesis Model in Rats: To evaluate the chemopreventive effects of

ONO-8711, male F344 rats are treated with a carcinogen such as azoxymethane (AOM) to

induce colonic aberrant crypt foci (ACF) or 4-nitroquinoline 1-oxide (4-NQO) to induce tongue

carcinogenesis. The rats are then fed a diet containing ONO-8711 at different concentrations

(e.g., 400 or 800 ppm). The incidence and multiplicity of tumors or preneoplastic lesions are

assessed.[27][28]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: A CCI model is created in rats by

loosely ligating the sciatic nerve. The effect of orally administered ONO-8711 on mechanical

hyperalgesia and allodynia is measured. The expression of c-fos, a marker of neuronal

activation, in the spinal cord is also assessed to investigate the compound's mechanism of

action in pain reduction.[26]
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Caption: ONO-8711 acts as an antagonist of the EP1 receptor, blocking PGE2-mediated

signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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